molecular formula C20H19ClFP B3041035 (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride CAS No. 258518-44-4

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride

Cat. No.: B3041035
CAS No.: 258518-44-4
M. Wt: 344.8 g/mol
InChI Key: QJGLFQHHWVWCHA-UHFFFAOYSA-M
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Description

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is a synthetic compound with the molecular formula C20H19ClFP and a molecular weight of 344.79 g/mol . It is a type of quaternary phosphonium salt, which is characterized by a positively charged phosphorus atom bonded to four organic groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of (4-fluorobenzyl) chloride with methyl diphenylphosphine in the presence of a suitable solvent . The reaction conditions often include heating and stirring to facilitate the formation of the phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride involves its interaction with molecular targets through its positively charged phosphorus atom. This allows it to participate in various chemical reactions, facilitating the formation or transformation of other compounds. The specific pathways involved depend on the context of its use, such as catalysis or molecular binding.

Comparison with Similar Compounds

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride can be compared to other quaternary phosphonium salts, such as:

  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium chloride
  • Ethyltriphenylphosphonium chloride

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the 4-fluorobenzyl group in this compound imparts unique properties, making it particularly useful in specific research contexts.

Properties

IUPAC Name

(4-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FP.ClH/c1-22(19-8-4-2-5-9-19,20-10-6-3-7-11-20)16-17-12-14-18(21)15-13-17;/h2-15H,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLFQHHWVWCHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](CC1=CC=C(C=C1)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride
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Reactant of Route 4
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 5
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Reactant of Route 6
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride

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